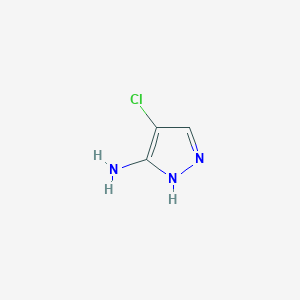

4-chloro-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJQHZKZIQYVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550750 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54301-34-7 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-chloro-1H-pyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-chloro-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and analogous structures. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Furthermore, a generalized workflow for the spectroscopic characterization of novel chemical entities is provided to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse pharmacological activities. The structural elucidation and purity assessment of such compounds are paramount in the drug discovery and development pipeline. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical resource for the spectroscopic analysis of this compound and related pyrazole derivatives.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11.5 - 12.5 | Broad Singlet | 1H | N1-H (pyrazole ring) |

| 2 | ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| 3 | ~7.6 | Singlet | 1H | C5-H (pyrazole ring) |

Note: The chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature, and the signals are often broad.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | ~150 |

| C5 | ~125 |

| C4 (C-Cl) | ~105 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3150 - 3050 | Medium | C-H stretching (aromatic) |

| 1640 - 1600 | Medium | N-H bending (amine) |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (pyrazole ring) |

| 1100 - 1000 | Medium | C-N stretching |

| 800 - 700 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

| 117/119 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 90/92 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 82 | [M - Cl]⁺ | Loss of a chlorine radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption maxima are typically in the UV region.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220-240 | High | π → π |

| ~270-290 | Moderate | n → π |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

3.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals and determine the multiplicities of the peaks.

3.1.3. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the internal standard or the solvent peak.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy

3.4.1. Sample Preparation

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).

3.4.2. Data Acquisition

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel synthesized compound like this compound.

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 4-chloro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chloro-1H-pyrazol-3-amine. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents expected chemical shift ranges and a representative experimental protocol based on the analysis of structurally similar pyrazole derivatives.

Chemical Structure

The logical structure of this compound is presented below, indicating the numbering of the core pyrazole ring atoms.

Caption: Chemical structure of this compound.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine (NH₂), pyrazole ring (C5-H), and imino (N1-H) protons. The exact chemical shifts are dependent on the solvent and concentration used.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 4.0 - 6.0 | Broad Singlet | Chemical shift and line width are highly dependent on solvent, temperature, and concentration. May exchange with D₂O. |

| C5-H | 7.0 - 7.5 | Singlet | The proton at the 5-position of the pyrazole ring. |

| N1-H | 10.0 - 12.0 | Broad Singlet | The imino proton of the pyrazole ring. Its visibility and chemical shift are highly dependent on the solvent and other experimental conditions. May exchange with D₂O. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the overall electronic structure of the pyrazole ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C3 | 145 - 155 | Carbon bearing the amino group. |

| C4 | 100 - 110 | Carbon bearing the chloro group. |

| C5 | 125 - 135 | Carbon bearing a hydrogen atom. |

Experimental Protocol for NMR Analysis

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar heterocyclic compounds.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrazole derivatives as it can dissolve a wide range of polar compounds and the N-H and NH₂ protons are often well-resolved. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.

-

Temperature: Room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Experimental Workflow

The general workflow for obtaining and analyzing the NMR data is illustrated below.

Caption: General workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves correlating the observed signals with the molecular structure.

Caption: Logical relationships in NMR spectral interpretation.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-1H-pyrazol-3-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide is based on established fragmentation principles of pyrazole derivatives, halogenated aromatic systems, and amino-substituted heterocyclic compounds.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion (M+•). The presence of the pyrazole ring, a chlorine atom, and an amino group provides several competing fragmentation pathways. The chlorine atom will produce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl and 37Cl).

The primary fragmentation routes are proposed to be:

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, a common fragmentation pathway for chlorinated compounds, would result in the formation of a radical cation.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of many nitrogen-containing heterocyclic rings, including pyrazoles, involves the expulsion of a neutral molecule of HCN. This can occur from the molecular ion or subsequent fragment ions.

-

Ring Cleavage and Loss of Dinitrogen (N2): Pyrazole rings can undergo rearrangement and fragmentation, leading to the loss of a stable dinitrogen molecule.

-

Alpha-Cleavage initiated by the Amino Group: The amino group can influence fragmentation through alpha-cleavage, leading to the loss of a hydrogen radical or other adjacent groups.

These proposed pathways are visualized in the fragmentation diagram below.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z) for the 35Cl isotope, and the proposed neutral losses from the molecular ion (M+•) of this compound (exact mass: 117.0094 for C3H4N3Cl).

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Notes |

| [M]+• | 117 | - | Molecular Ion. Will exhibit an M+2 peak at m/z 119. |

| [M - Cl]+ | 82 | •Cl | Loss of a chlorine radical. |

| [M - HCN]+• | 90 | HCN | Loss of hydrogen cyanide from the molecular ion. |

| [M - N₂]+• | 89 | N₂ | Ring cleavage and loss of dinitrogen. |

| [M - H]+ | 116 | •H | Loss of a hydrogen radical, likely from the amino group. |

| [M - Cl - HCN]+ | 55 | •Cl, HCN | Sequential loss of a chlorine radical and hydrogen cyanide. |

Experimental Protocols

While a specific protocol for this compound is not available, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is based on established protocols for the analysis of similar pyrazole derivatives and would be a suitable starting point for method development.[1][2]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1][2]

-

Injection Mode: Split (e.g., 20:1 ratio, to be optimized).[2]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

-

Oven Temperature Program:

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the solution through a 0.22 µm syringe filter before injection.

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

References

FT-IR Analysis of 4-chloro-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. Its structural features, including the pyrazole ring, amino group, and chlorine substituent, contribute to its diverse pharmacological potential. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of this molecule, providing critical information about its functional groups and molecular structure. This in-depth technical guide details the FT-IR analysis of this compound, including experimental protocols, data interpretation, and a summary of expected vibrational frequencies.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the predicted FT-IR absorption bands for the key functional groups in this compound. These predictions are based on data from analogous pyrazole derivatives found in the scientific literature.[1][2][3][4][5][6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 3150 - 3100 | N-H Stretching | Pyrazole Ring | Medium |

| 3100 - 3000 | C-H Stretching | Pyrazole Ring | Medium - Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium - Strong |

| 1600 - 1475 | C=N and C=C Stretching | Pyrazole Ring | Medium - Strong |

| 1475 - 1400 | C-N Stretching | Pyrazole Ring & Amino Group | Medium |

| 1100 - 1000 | C-H In-plane Bending | Pyrazole Ring | Medium |

| 850 - 550 | C-Cl Stretching | Chloro Group | Medium - Strong |

| 900 - 650 | N-H Wagging | Primary Amine (-NH₂) | Broad, Medium |

Experimental Protocols

Accurate FT-IR analysis relies on proper sample preparation and instrument operation. The two primary methods for solid sample analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.

Methodology:

-

Drying: Dry spectroscopic grade KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background correction.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Methodology:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

-

Analysis: Collect the FT-IR spectrum of the sample. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.

-

N-H Stretching Vibrations: The primary amine (-NH₂) group will exhibit two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H stretching of the pyrazole ring is expected to appear as a medium intensity band around 3150-3100 cm⁻¹.[3]

-

C-H Stretching Vibrations: The C-H stretching of the pyrazole ring will produce absorption bands in the 3100-3000 cm⁻¹ region.[5]

-

N-H Bending Vibrations: The scissoring vibration of the primary amine group is typically observed in the 1650-1580 cm⁻¹ range and is often a strong and sharp peak.[3] A broader absorption due to N-H wagging can also be seen between 900 and 650 cm⁻¹.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear as a series of bands in the 1600-1475 cm⁻¹ region.[5] The C-N stretching vibrations of the ring and the amino group will absorb in the 1475-1400 cm⁻¹ range.

-

C-Cl Stretching Vibration: The presence of the chlorine atom is indicated by a medium to strong absorption band in the 850-550 cm⁻¹ region. The exact position of this band can be influenced by the overall molecular structure.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like this compound.

Caption: Workflow for FT-IR analysis of solid samples.

Signaling Pathway of FT-IR Functional Group Identification

The following diagram illustrates the logical pathway from the FT-IR spectrum to the identification of the functional groups in this compound.

Caption: Pathway from spectrum to functional group identification.

References

- 1. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

An In-depth Technical Guide on the X-ray Crystal Structure of 4-chloro-1H-pyrazol-3-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-chloro-1H-pyrazol-3-amine and its close structural analog, 4-chloro-1H-pyrazole. Although a definitive crystal structure for this compound is not publicly available, this document leverages the detailed crystallographic data of 4-chloro-1H-pyrazole to infer structural properties and provide a framework for future research. This guide includes detailed experimental protocols for synthesis and crystallization, tabulated crystallographic data for the analog, and diagrams illustrating experimental workflows and potential biological signaling pathways.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals due to their stability and amenability to substitution.[1] The introduction of a chloro-substituent and an amine group, as in this compound, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents.

While the crystal structure for this compound has not been reported, the low-temperature crystal structure of the closely related compound, 4-chloro-1H-pyrazole, provides valuable insights into the molecular geometry and intermolecular interactions that can be expected.[1]

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazoles. One common approach involves the cyclization of a β-ketonitrile with hydrazine.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Chlorination of a β-ketonitrile: A suitable β-ketonitrile is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Reaction with Hydrazine: The chlorinated intermediate is then reacted with hydrazine hydrate in a protic solvent like ethanol. This reaction forms the hydrazone intermediate.

-

Cyclization: The reaction mixture is heated to reflux to induce cyclization. The progress of the reaction is monitored by TLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. For a compound like 4-chloro-1H-pyrazole, slow evaporation of a solution is a common method.[1]

Methodology:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent, such as methylene chloride, to form a saturated or near-saturated solution.[1]

-

Slow Evaporation: The solution is placed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound are expected to form.

X-ray Data Collection and Structure Refinement (for 4-chloro-1H-pyrazole)

The following protocol is based on the reported method for 4-chloro-1H-pyrazole.[1]

Workflow for X-ray Crystallography

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations and potential sublimation.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source and detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.

Crystallographic Data for 4-chloro-1H-pyrazole

The following tables summarize the crystallographic data for 4-chloro-1H-pyrazole, which serves as a structural analog to this compound.

Table 1: Crystal Data and Structure Refinement for 4-chloro-1H-pyrazole [1]

| Parameter | Value |

| Empirical formula | C₃H₃ClN₂ |

| Formula weight | 102.52 |

| Temperature | 170(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 11.2345(3) Å |

| b = 6.9876(2) Å | |

| c = 10.1234(3) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 794.50(4) ų |

| Z | 6 |

| Density (calculated) | 1.284 Mg/m³ |

| Absorption coefficient | 5.235 mm⁻¹ |

| F(000) | 312 |

Table 2: Selected Bond Lengths (Å) for 4-chloro-1H-pyrazole [1]

| Bond | Length |

| Cl1—C1 | 1.721(2) |

| N1—C1 | 1.335(2) |

| N1—N2 | 1.354(2) |

| N2—C3 | 1.334(2) |

| C1—C2 | 1.381(3) |

| C2—C3 | 1.383(3) |

Table 3: Selected Bond Angles (°) for 4-chloro-1H-pyrazole [1]

| Angle | Value |

| C1—N1—N2 | 112.5(2) |

| C3—N2—N1 | 105.8(2) |

| N1—C1—C2 | 109.8(2) |

| C3—C2—C1 | 104.9(2) |

| N2—C3—C2 | 107.0(2) |

| N1—C1—Cl1 | 124.9(2) |

| C2—C1—Cl1 | 125.3(2) |

Structural Commentary

The crystal structure of 4-chloro-1H-pyrazole reveals a planar pyrazole ring.[1] A key feature of its solid-state structure is the formation of intermolecular N—H···N hydrogen bonds, which lead to the assembly of trimeric molecular units.[1][2] This hydrogen bonding pattern is a common supramolecular motif for pyrazoles. The presence of the chlorine atom influences the electronic distribution within the aromatic ring and can participate in weaker halogen bonding interactions.

For the target molecule, this compound, the additional amino group at the 3-position would introduce further hydrogen bonding possibilities (both as a donor and an acceptor). This would likely lead to a more complex and robust three-dimensional hydrogen-bonded network in the solid state, potentially influencing its physical properties such as melting point and solubility.

Potential Biological Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, including kinases. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, which is structurally related to this compound, is a known pharmacophore for targeting kinases like Cyclin-Dependent Kinases (CDKs).[3]

Hypothetical Kinase Inhibition Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a target kinase.

This diagram illustrates a generic kinase signaling pathway where an upstream signal activates a receptor, which in turn activates a target kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A hypothetical inhibitor like this compound could bind to the active site of the target kinase, preventing the phosphorylation of its substrate and thereby blocking the downstream signaling cascade.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, the analysis of its close analog, 4-chloro-1H-pyrazole, provides a solid foundation for understanding its likely molecular geometry and intermolecular interactions. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to produce and characterize this compound and its derivatives. The potential for this class of molecules to act as kinase inhibitors highlights their promise in the field of drug discovery and development. Future crystallographic studies on this compound are essential to fully elucidate its structure-activity relationships and guide the design of more potent and selective therapeutic agents.

References

- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H4ClN3 | CID 13834974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chloro-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and data from closely related analogs to offer a broader understanding of its chemical nature.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | PubChem |

| Molecular Weight | 117.54 g/mol | PubChem |

| Predicted XLogP3 | 0.5 | PubChem |

| Predicted pKa | 15.28 ± 0.10 | Guidechem (for 3-aminopyrazole)[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Predicted to be soluble | Based on data for 3-aminopyrazole[1] |

Note: The XLogP3 value suggests a relatively low lipophilicity, indicating that the compound is likely to be reasonably soluble in polar solvents. The predicted pKa is for the related compound 3-aminopyrazole and suggests that the molecule is a very weak acid.

Synthesis and Characterization

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis - General Considerations:

A common method for the chlorination of pyrazoles involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like dichloromethane (DCM) or chloroform. The reaction progress would typically be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification:

Following the reaction, a standard aqueous work-up would be performed to remove excess reagents and byproducts. The crude product would then be purified, most likely by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C-Cl bonds, as well as the pyrazole ring vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of the final product.

Analytical Methodologies Workflow

Caption: A typical analytical workflow for the characterization of synthesized this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Given the structural features of this compound, it is plausible that this compound could be investigated as a lead compound in various drug discovery programs. The presence of the chloro and amino functionalities provides handles for further chemical modification to explore structure-activity relationships (SAR).

Logical Relationship for Drug Discovery Potential

Caption: Logical relationship illustrating the drug discovery potential of the title compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While a comprehensive experimental dataset for its physicochemical properties is not yet available, this guide provides a summary of the current knowledge, including predicted values and information from related analogs. The outlined general synthesis and analytical workflows provide a starting point for researchers interested in working with this molecule. Future studies are warranted to experimentally determine its physicochemical properties, develop specific and robust synthetic and analytical methods, and explore its biological activity profile.

References

Determining the Solubility of 4-chloro-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 4-chloro-1H-pyrazol-3-amine in common organic solvents. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate this critical data in their own laboratories. The protocols outlined herein are standard, reliable methods for solubility determination of solid compounds.

Data Presentation: A Framework for Reporting Solubility

A systematic presentation of solubility data is crucial for comparison and interpretation. The following table illustrates a clear and structured format for reporting the solubility of this compound. The values presented in this table are for illustrative purposes only and serve as a template for reporting experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Alcohols | ||||

| Methanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Ethanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Isopropanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Ketones | ||||

| Acetone | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Methyl Ethyl Ketone | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Esters | ||||

| Ethyl Acetate | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Ethers | ||||

| Tetrahydrofuran | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Diethyl Ether | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Hydrocarbons | ||||

| Toluene | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

| Hexane | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |

Experimental Protocols

The determination of the solubility of a solid compound like this compound in organic solvents is typically achieved through the equilibrium shake-flask method.[1] This method ensures that the solvent is saturated with the solute, providing a measure of the thermodynamic equilibrium solubility.[2] The concentration of the dissolved solute in the saturated solution can then be determined by various analytical techniques, most commonly gravimetric or spectroscopic methods.[3][4]

Equilibrium Solubility Determination: Shake-Flask Method

This procedure outlines the steps to achieve a saturated solution of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[1]

-

Equilibration: Seal the vials and place them in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture using an orbital shaker or magnetic stirrer. The equilibration time can vary, but a period of 24 to 72 hours is generally sufficient to reach a thermodynamic equilibrium.[1][2] It is recommended to periodically analyze samples until consecutive measurements show a constant concentration.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent interference from solid particles in the subsequent analysis.[5]

Quantification of Dissolved Solute

Once a clear, saturated filtrate is obtained, the concentration of dissolved this compound can be determined.

This method is straightforward and relies on the precise weighing of the solid residue after solvent evaporation.[3][6]

Materials and Equipment:

-

Saturated filtrate from the equilibrium step

-

Pre-weighed evaporating dish or vial

-

Volumetric pipette

-

Drying oven or vacuum oven

-

Analytical balance

Procedure:

-

Sample Aliquoting: Using a calibrated volumetric pipette, transfer a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.[3]

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for lower-temperature evaporation of high-boiling point solvents.

-

Drying to a Constant Weight: Continue drying the residue until a constant weight is achieved. This is confirmed by repeated weighing after further drying periods until the mass no longer changes.[7]

-

Calculation: The solubility is calculated based on the mass of the residue and the initial volume of the solution.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is often faster than the gravimetric method.[4][8]

Materials and Equipment:

-

Saturated filtrate from the equilibrium step

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure solvent for dilutions and as a blank

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of wavelengths to determine the λmax, where the absorbance is highest.[9]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. biorelevant.com [biorelevant.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

Tautomerism in 4-chloro-1H-pyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical consideration in the fields of medicinal chemistry and drug development. For heterocyclic compounds such as pyrazoles, the position of this equilibrium can significantly influence physicochemical properties, metabolic stability, and target engagement. This technical guide provides a comprehensive analysis of the annular prototropic tautomerism of 4-chloro-1H-pyrazol-3-amine, a key building block in the synthesis of bioactive molecules. We will delve into the structural and energetic aspects of its tautomeric forms, present detailed experimental protocols for their characterization, and provide a computational framework for predicting their relative stabilities.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can migrate between the two nitrogen atoms in a process known as annular prototropic tautomerism. This results in an equilibrium between two tautomeric forms. For asymmetrically substituted pyrazoles, such as this compound, this equilibrium is between two distinct chemical entities with potentially different properties.

The tautomerism of 3(5)-aminopyrazoles has been a subject of both theoretical and experimental investigations. These studies have revealed that the position of the tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring, the solvent, and the temperature.[1]

Tautomeric Forms of this compound

The two possible annular tautomers of this compound are:

-

This compound (the more stable tautomer, hereafter referred to as Tautomer A )

-

4-chloro-1H-pyrazol-5-amine (the less stable tautomer, hereafter referred to as Tautomer B )

The equilibrium between these two forms is depicted below.

Caption: Annular prototropic tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibria

Computational Energetics

Theoretical calculations are a powerful tool for estimating the relative stabilities of tautomers. For the parent 3(5)-aminopyrazole, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the 3-aminopyrazole tautomer to be more stable than the 5-aminopyrazole form by approximately 10.7 kJ/mol in the gas phase.[2][3] It has also been predicted that electron-donating groups, such as amino (-NH2) and chloro (-Cl), stabilize the 3-amino tautomer.[3]

Based on these findings, it is highly probable that Tautomer A (this compound) is the thermodynamically more stable form.

Table 1: Predicted Relative Energies of this compound Tautomers (Based on Analogs)

| Tautomer | Structure Name | Predicted Relative Gibbs Free Energy (ΔG) | Predicted Predominance |

| A | This compound | ~ 0 kJ/mol | Major |

| B | 4-chloro-1H-pyrazol-5-amine | > 10 kJ/mol | Minor |

Solvent Effects

The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may stabilize the more polar tautomer. For some 4-substituted 3(5)-aminopyrazoles, a shift towards the more polar 5-amino tautomer has been observed in polar solvents like DMSO.[4]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

-

¹H NMR: Acquire ¹H NMR spectra at ambient temperature. In cases of fast exchange, the observed chemical shifts will be a weighted average of the two tautomers. If the exchange is slow on the NMR timescale (which can sometimes be achieved at low temperatures or in specific solvents like DMSO-d₆), separate signals for each tautomer may be observed.[4]

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[1]

-

¹⁵N NMR: If available, ¹⁵N NMR can provide unambiguous evidence for the location of the proton, as the chemical shifts of protonated and unprotonated nitrogen atoms are distinct.[5]

-

Quantitative Analysis: If separate signals are observed, the tautomer ratio can be determined by integrating the corresponding signals. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

Table 2: Expected NMR Chemical Shift Differences in Aminopyrazole Tautomers

| Nucleus | Tautomer A (3-amino) | Tautomer B (5-amino) |

| C3 | More shielded (lower ppm) | More deshielded (higher ppm) |

| C5 | More deshielded (higher ppm) | More shielded (lower ppm) |

| N1 | Pyrrole-like (protonated) | Pyrrole-like (protonated) |

| N2 | Pyridine-like (unprotonated) | Pyridine-like (unprotonated) |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the tautomeric forms present, particularly in the solid state or in matrix isolation studies.[2][3]

Methodology:

-

Sample Preparation: Prepare a KBr pellet of the solid compound or a solution in a suitable solvent (e.g., CHCl₃).

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the experimental spectrum with computationally predicted spectra for each tautomer. Key regions to analyze include the N-H stretching and bending frequencies and the ring stretching vibrations.

Table 3: Key IR Vibrational Modes for Aminopyrazole Tautomers

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected in Tautomer |

| N-H Stretch (ring) | 3400 - 3200 | Both |

| NH₂ Asymmetric Stretch | ~3500 | Both |

| NH₂ Symmetric Stretch | ~3400 | Both |

| NH₂ Scissoring | 1650 - 1600 | Both |

| C=N/C=C Ring Stretches | 1600 - 1400 | Both (pattern differs) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen. The crystal structure of the related 4-chloro-1H-pyrazole has been determined at low temperature to avoid sublimation.[6][7]

Computational Chemistry Workflow

Computational methods are invaluable for predicting the properties of tautomers and aiding in the interpretation of experimental data.

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is an important aspect of its chemistry that can impact its use in drug discovery and development. Based on theoretical predictions and experimental data from analogous compounds, the this compound tautomer is expected to be the more stable form. However, the tautomeric equilibrium can be influenced by the surrounding environment. A combined approach of NMR and IR spectroscopy, along with computational modeling, provides a robust framework for the comprehensive characterization of this tautomeric system. Definitive identification of the solid-state structure can be achieved through X-ray crystallography. This guide provides the necessary theoretical background and practical methodologies for researchers to confidently investigate and understand the tautomerism of this versatile heterocyclic building block.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Technical Guide to the 4-Chloro-1H-pyrazol-3-amine Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the 4-chloro-1H-pyrazol-3-amine ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Drawing upon computational studies and experimental data from related pyrazole derivatives, this document elucidates the structural and electronic characteristics that govern the reactivity and potential applications of this molecule.

Core Molecular Structure and Properties

The this compound molecule (C₃H₄ClN₃) features a five-membered aromatic pyrazole ring substituted with a chlorine atom at the 4-position and an amine group at the 3-position.[1][2] This substitution pattern imparts a unique set of electronic properties that are crucial for its interaction with biological targets and its utility as a synthetic building block.

Key Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |

| Molecular Weight | 117.54 g/mol | PubChem[3] |

| Monoisotopic Mass | 117.0093748 Da | PubChem[3] |

| XlogP | 0.5 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Characterization

The synthesis of substituted pyrazoles can be achieved through various established protocols.[4][5] A common and efficient method involves the cycloaddition reaction between a suitable β-keto nitrile and hydrazine hydrate. For this compound, a plausible synthetic route would involve the chlorination of a pyrazole precursor.

References

- 1. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C3H4ClN3 | CID 13834974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. science.su.edu.krd [science.su.edu.krd]

- 5. wisdomlib.org [wisdomlib.org]

The Aminopyrazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyrazoles represent a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this privileged scaffold, detailing its synthesis, mechanism of action, and diverse applications. Quantitative bioactivity data is systematically presented in tabular format to facilitate direct comparison of various derivatives. Furthermore, this guide furnishes detailed experimental protocols for key synthetic methodologies and outlines the intricate signaling pathways modulated by aminopyrazole-based inhibitors. Through a comprehensive review of the literature, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized for its versatile pharmacological properties. The introduction of an amino substituent to this core structure gives rise to aminopyrazoles, a class of compounds with enhanced biological activity and synthetic utility.[1] Aminopyrazoles are crucial intermediates in the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which are analogues of endogenous purines.[2][3] This structural mimicry allows them to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.

The functionalization of the aminopyrazole scaffold at its various positions has led to the development of compounds with potent anticancer, anti-inflammatory, antiviral, and antibacterial activities.[2][4][5] Notably, aminopyrazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting key enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer.[6][7][8] The recent FDA approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the continued clinical relevance of this scaffold.[9] This guide will delve into the pivotal discoveries and developmental milestones that have established substituted aminopyrazoles as a privileged scaffold in drug discovery.

History and Key Milestones

The exploration of pyrazole derivatives for their medicinal properties dates back to the 1960s.[10] However, the systematic investigation of substituted aminopyrazoles as a distinct class of bioactive molecules gained significant momentum in the latter half of the 20th century. A timeline of key developments is outlined below:

-

Mid-20th Century: Initial synthesis and characterization of various aminopyrazole derivatives.

-

1980s: Elucidation of the utility of 5-aminopyrazoles as precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, analogues of purines.[11]

-

1990s: The discovery of Sildenafil (Viagra), a pyrazolo[4,3-d]pyrimidin-7-one derivative, for the treatment of erectile dysfunction, highlighted the therapeutic potential of aminopyrazole-derived scaffolds.[11]

-

Late 1990s - 2000s: The emergence of aminopyrazole-based compounds as potent and selective inhibitors of protein kinases, driven by the growing understanding of the role of these enzymes in cancer and inflammatory diseases. This period saw extensive research into their structure-activity relationships (SAR).

-

2010s - Present: Development and clinical success of several aminopyrazole-based kinase inhibitors. A notable example is the discovery of aminopyrazole derivatives as potent inhibitors of wild-type and gatekeeper mutant Fibroblast Growth Factor Receptors (FGFRs).[6][12][13] More recently, the approval of Pirtobrutinib has solidified the importance of this scaffold in contemporary drug development.[9]

Synthesis of Substituted Aminopyrazoles

The versatile biological activities of substituted aminopyrazoles have spurred the development of numerous synthetic strategies. The most common approaches involve the condensation of hydrazines with various three-carbon synthons.

Reaction of β-Ketonitriles with Hydrazines

One of the most established and versatile methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[11][14] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Palladium-Catalyzed Synthesis

Modern cross-coupling reactions have provided efficient routes to functionalized aminopyrazoles. Palladium-catalyzed amination of bromo-substituted pyrazoles offers a direct method for introducing amino groups.[15][16] Additionally, palladium-catalyzed intramolecular cyclization reactions have been developed for the synthesis of fused pyrazole systems.[17][18]

Multi-Component Reactions

One-pot, multi-component reactions have gained prominence for the efficient construction of complex aminopyrazole derivatives from simple starting materials. A common example is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[9]

Mechanism of Action: Targeting Cellular Signaling Pathways

A significant portion of the therapeutic efficacy of substituted aminopyrazoles stems from their ability to modulate the activity of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3.[6][12][13] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The FGFR signaling pathway involves the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[19][20][21][22][23]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. The aberrant activity of CDKs is a common feature of cancer cells. Aminopyrazole-based compounds have been identified as potent inhibitors of various CDKs, including CDK2 and CDK5, leading to cell cycle arrest and apoptosis in cancer cells.[7][24][25][26]

Modulation of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6][27][28][29] Certain aminopyrazole derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects.

Therapeutic Applications and Quantitative Data

The therapeutic potential of substituted aminopyrazoles is vast, with applications spanning oncology, inflammatory disorders, and infectious diseases. The following tables summarize key quantitative data for representative aminopyrazole derivatives.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | HT1080 | 96.25 | [30] |

| Hela | 74.8 | [30] | |

| Caco-2 | 76.92 | [30] | |

| A549 | 148 | [30] | |

| Compound 7 | HT1080 | 43.75 | [30] |

| Hela | 17.50 | [30] | |

| Caco-2 | 73.08 | [30] | |

| A549 | 68.75 | [30] | |

| VIIa | 57 different cell lines | 0.326 - 4.31 | [31] |

| 10e | MCF-7 | 11 | [4] |

| 10d | MCF-7 | 12 | [4] |

| 7d | OVCAR-4 | 1.74 | [7] |

| ACHN | 5.53 | [7] | |

| NCI-H460 | 4.44 | [7] | |

| Compound 3 | Hep2 | 36.9 | [3] |

| Compound 4 | Hep2 | 21.3 | [3] |

Table 2: Kinase Inhibitory Activity of Aminopyrazole Derivatives

| Compound | Kinase | IC50 (nM) | Reference |

| SR-3737 | JNK3 | 12 | [10] |

| p38 | 3.2 | [10] | |

| SR-3451 | JNK3 | 25 | [10] |

| p38 | 3600 | [10] | |

| Compound 1 | Akt1 | 61 | [8] |

| Compound 26 | CDK14 | 88 (cell-free) | [8] |

| 500 (whole-cell) | [8] | ||

| Compound 1 (CDK16 inhibitor) | CDK16 | 18 (EC50) | [32] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminopyrazole intermediates and derivatives, as well as a general workflow for the screening of kinase inhibitors.

Synthesis of 3(5)-Aminopyrazole

This procedure describes a convenient synthesis of 3(5)-aminopyrazole from β-cyanoethylhydrazine.[24]

Step A: Synthesis of β-Cyanoethylhydrazine

-

To a 2-L two-necked flask, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling.

-

Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to yield β-cyanoethylhydrazine as a yellow oil.

Step B: Synthesis of 3-Amino-3-pyrazoline sulfate

-

In a 2-L four-necked flask, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Add 450 mL of absolute ethanol dropwise over 20-30 minutes, maintaining the temperature at 35°C.

-

Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1-2 minutes.

-

The mixture will warm spontaneously to 88-90°C; maintain this temperature for 3 minutes.

-

Gradually lower the temperature to 25°C over the next hour and let it stand at room temperature for 15-20 hours.

-

Collect the crystals by filtration, wash with absolute ethanol and ether, and dry at 80°C.

Step C: Synthesis of 3(5)-Aminopyrazole

-

To a solution of 120 g (3.00 moles) of sodium hydroxide in 300 mL of water, add 181 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in portions with stirring.

-

Heat the mixture to 70-75°C and maintain for 15 minutes.

-

Cool the solution and extract with isopropyl alcohol.

-

Remove the solvent from the combined extracts by distillation to obtain 3(5)-aminopyrazole.

Palladium-Catalyzed Amination of Bromo-pyrazoles

The following is a general procedure for the palladium-catalyzed amination of unprotected bromo-pyrazoles.[15][16]

-

To an oven-dried vial, add the bromo-pyrazole (0.3 mmol), the amine (0.36 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %), and a base (e.g., LHMDS, 0.66 mmol).

-

Add a suitable solvent (e.g., toluene, 1 mL).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, quench the reaction and purify the product by column chromatography.

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel aminopyrazole-based kinase inhibitors often begins with a high-throughput screening (HTS) campaign. A typical workflow is depicted below.[1][14][33][34]

Conclusion

Substituted aminopyrazoles have firmly established their position as a privileged scaffold in medicinal chemistry and drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has led to the development of numerous clinically important drugs. The continued exploration of this versatile core structure, particularly in the realm of kinase inhibition, promises to yield novel therapeutics with improved efficacy and safety profiles for the treatment of cancer, inflammatory conditions, and other diseases. This technical guide provides a comprehensive overview of the key aspects of aminopyrazole chemistry and biology, serving as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 23. Development - FGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 30. mdpi.com [mdpi.com]

- 31. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 32. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 33. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Regioselective Synthesis of 4-chloro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the regioselective synthesis of 4-chloro-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the precursor, 1H-pyrazol-3-amine, followed by a regioselective chlorination at the C4 position. This document provides detailed experimental protocols, analysis of the key regiochemical control elements, and quantitative data to support the synthetic methodology.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a strategic two-step sequence. The initial step involves the cyclization of a suitable precursor to form the pyrazole core, yielding 1H-pyrazol-3-amine. The subsequent and critical step is the regioselective chlorination of this intermediate. The pyrazole ring is an electron-rich aromatic system, and the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack in a neutral or alkaline medium.[1] This inherent electronic preference is key to achieving the desired regiochemistry in the chlorination step.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1H-Pyrazol-3-amine (Precursor)